4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrano[2,3-c]pyrazole intermediate, followed by functionalization to introduce the furan-2-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties might be beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives and furan-2-carboxylate-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H20N4O4/c1-22(2,3)18-17-16(14(11-23)19(24)30-20(17)26-25-18)12-6-8-13(9-7-12)29-21(27)15-5-4-10-28-15/h4-10,16H,24H2,1-3H3,(H,25,26) |
InChI Key |
FARLAARCGKMBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.